

Commercial Suppliers and Technical Guide for 2-Bromo-1-(4-iodophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-(4-iodophenyl)ethanone
Cat. No.:	B185315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2-Bromo-1-(4-iodophenyl)ethanone** (CAS No: 31827-94-8), a key intermediate in pharmaceutical and organic synthesis. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and representative reactions, and visualizations of relevant chemical processes.

Introduction to 2-Bromo-1-(4-iodophenyl)ethanone

2-Bromo-1-(4-iodophenyl)ethanone, also known as 4'-ido- α -bromoacetophenone, is a valuable bifunctional building block in organic chemistry. Its structure incorporates a reactive α -bromoketone moiety and an aryl iodide. This unique combination allows for sequential and site-selective reactions, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature exploited in various cross-coupling reactions. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1]

Commercial Suppliers

A variety of chemical suppliers offer **2-Bromo-1-(4-iodophenyl)ethanone**. The following table summarizes the offerings from several prominent suppliers, providing a basis for comparison.

Supplier	Product Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich (distributor for Ambeed, Inc.)	AMBH2D6FBF20	95%	250 mg, 1 g, 5 g, 10 g, 25 g	\$11.50 (250 mg) - \$78.20 (25 g)
Sigma-Aldrich (distributor for Fluorochem)	FLUH99C8D4DC	95%	Inquire	Inquire
Alchem Pharmtech	Z-02977	Inquire	Inquire	Inquire
ChemBK	-	Inquire	Inquire	Inquire

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

Property	Value
CAS Number	31827-94-8
Molecular Formula	C ₈ H ₆ BrIO
Molecular Weight	324.94 g/mol
Appearance	Off-white to faint yellow powder
Melting Point	70-75 °C[1]
Solubility	Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water.[1]

Experimental Protocols

Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone

A general and environmentally friendly method for the α -bromination of acetophenones involves the use of N-bromosuccinimide (NBS) under ultrasound irradiation. This method offers high yields and reduced reaction times.

Materials:

- 4'-Iodoacetophenone
- N-Bromosuccinimide (NBS)
- Polyethylene glycol (PEG-400)
- Water
- Dichloromethane

Procedure:

- In a suitable reaction vessel, a mixture of 4'-iodoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.
- A 1:2 mixture of PEG-400 and water is added as the reaction medium.
- The reaction mixture is subjected to ultrasonic irradiation (e.g., 25 kHz, 300 W) with the temperature maintained at approximately 80 °C.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is extracted with dichloromethane.
- The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Application in Heterocycle Synthesis: Thiazole Formation

The α -bromoketone functionality of **2-Bromo-1-(4-iodophenyl)ethanone** is a key synthon for the Hantzsch thiazole synthesis.

Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Thiourea or substituted thiourea
- Ethanol

Procedure:

- **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq) and thiourea (1.0 eq) are dissolved in ethanol.
- The mixture is refluxed for several hours.
- The reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated product, a 2-amino-4-(4-iodophenyl)thiazole hydrobromide salt, is collected by filtration.
- The salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free thiazole.

Selective Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. This allows for the selective functionalization at the 4-position of the phenyl ring while leaving the bromoacetyl group intact for subsequent transformations.

a) Suzuki Coupling (Selective at the C-I bond)

Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Arylboronic acid

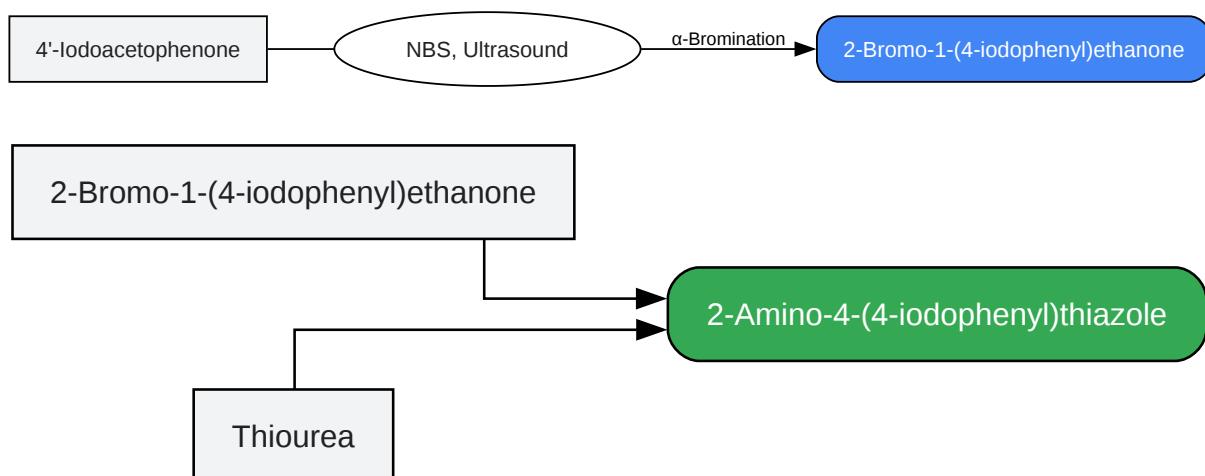
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., Toluene/Water or Dioxane/Water)

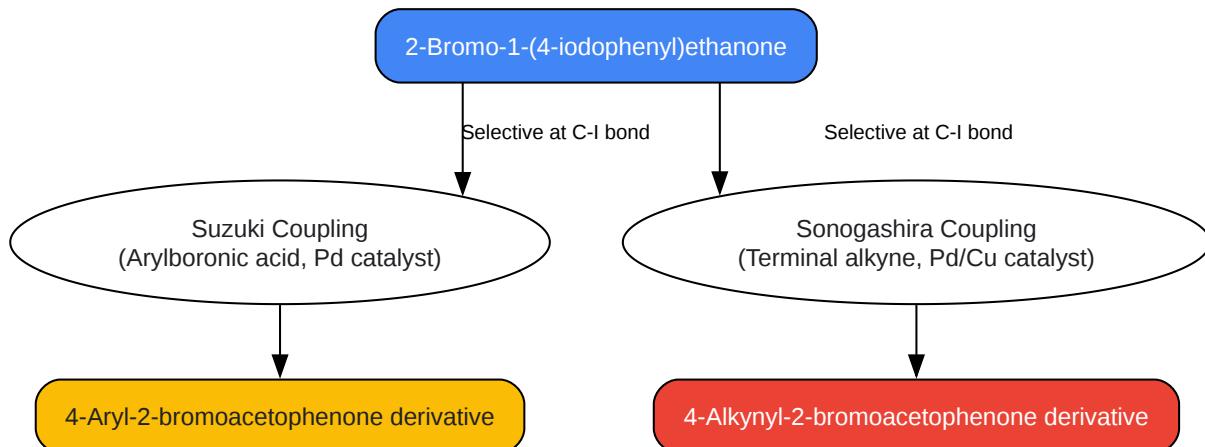
Procedure:

- To a reaction flask, add **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
- The flask is purged with an inert gas (e.g., Argon or Nitrogen).
- Degassed solvent is added, and the mixture is heated to a temperature that favors the reaction at the C-I bond while minimizing reactivity at the C-Br bond (typically 80-100 °C).
- The reaction is monitored by TLC or GC-MS.
- After completion, the reaction is worked up by extraction and purified by column chromatography.

b) Sonogashira Coupling (Selective at the C-I bond)

Materials:


- **2-Bromo-1-(4-iodophenyl)ethanone**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine or Diisopropylamine)
- Solvent (e.g., THF or DMF)


Procedure:

- To a reaction flask under an inert atmosphere, add **2-Bromo-1-(4-iodophenyl)ethanone** (1.0 eq), the palladium catalyst (0.01-0.05 eq), and Cul (0.02-0.1 eq).
- Degassed solvent and the base are added.
- The terminal alkyne (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction is worked up by quenching with ammonium chloride solution, followed by extraction and purification.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Bromo-1-(4-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185315#commercial-suppliers-of-2-bromo-1-4-iodophenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com